molecular formula C11H13ClN2O B13174861 3-Chloro-2-(piperazin-1-yl)benzaldehyde

3-Chloro-2-(piperazin-1-yl)benzaldehyde

Cat. No.: B13174861
M. Wt: 224.68 g/mol
InChI Key: CVQCFCVHLHGVPO-UHFFFAOYSA-N
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Description

3-Chloro-2-(piperazin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes. It features a benzene ring substituted with a chloro group at the third position and a piperazine moiety at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(piperazin-1-yl)benzaldehyde typically involves the reaction of 3-chlorobenzaldehyde with piperazine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, and the mixture is heated under reflux conditions. The reaction proceeds through nucleophilic substitution, where the piperazine attacks the aldehyde group, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(piperazin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as ammonia (NH₃) or thiols (R-SH) can be used under basic conditions.

Major Products Formed

    Oxidation: 3-Chloro-2-(piperazin-1-yl)benzoic acid.

    Reduction: 3-Chloro-2-(piperazin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-2-(piperazin-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a building block in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-(piperazin-1-yl)benzaldehyde involves its interaction with specific molecular targets in biological systems. The piperazine moiety is known to interact with neurotransmitter receptors, such as dopamine and serotonin receptors, which may contribute to its pharmacological effects. The chloro group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-(piperazin-1-yl)benzothiazole: This compound features a benzothiazole ring instead of a benzaldehyde moiety and exhibits different pharmacological properties.

    3-Chloro-2-(piperazin-1-yl)quinoline: This compound contains a quinoline ring and is studied for its potential antimalarial activity.

    3-Chloro-2-(piperazin-1-yl)benzamide: This compound has an amide group instead of an aldehyde and is investigated for its potential use as an anticancer agent.

Uniqueness

3-Chloro-2-(piperazin-1-yl)benzaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and piperazine groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C11H13ClN2O

Molecular Weight

224.68 g/mol

IUPAC Name

3-chloro-2-piperazin-1-ylbenzaldehyde

InChI

InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-15)11(10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2

InChI Key

CVQCFCVHLHGVPO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=C2Cl)C=O

Origin of Product

United States

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